(3,4-difluorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its role in biological systems .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and acidity or basicity (pH). The compound’s spectral properties (UV/Vis, IR, NMR, MS) may also be analyzed .Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
A study describes an efficient approach for the regioselective synthesis of heterocyclic amides, which were used as strategic intermediates in the preparation of other compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies were carried out using density functional theory (DFT) calculations to understand the prototropy process and the Fries rearrangement, revealing insights into molecular interactions and energy frameworks based on different molecular conformations (Moreno-Fuquen et al., 2019).
Synthesis of Fluorinated Benzophenones
Another study facilitated access to fluorinated fluorophores by synthesizing bis(2,4,5-trifluorophenyl)methanone and subjecting it to sequential nucleophilic aromatic substitution reactions. This method yields fluorinated benzophenones, xanthones, acridones, and thioxanthones, providing scalable access to known and novel precursors to fluorinated analogues of key dyes. Spectroscopic studies of these precursors revealed highly fluorescent properties with tunable absorption and emission spectra (Woydziak et al., 2012).
Improvement on Synthesizing Flubenimidazole
Research on improving the synthesis process of flubenimidazole by reacting (3,4-diaminophenyl)(4-fluorophenyl)methanone with-o-methyl-isourea methyl formate was discussed. This method improved the product quality and yield significantly, demonstrating a simple and reliable process with stable product quality, suitable for manufacture (Hong, 2004).
Synthesis, Structure, and Biological Activities
A series of novel N-phenylpyrazolyl aryl methanones derivatives were synthesized and evaluated for their herbicidal and insecticidal activities. The synthesis involved multi-step reactions, and the biological activity results showed that some of the title compounds exhibit favorable activities, indicating their potential use in agricultural applications (Wang et al., 2015).
Development of Precipitation-Resistant Solution Formulation
An in vitro and in vivo study developed a suitable formulation for ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, intended for the treatment of arrhythmia. The study focused on achieving high plasma concentrations in various species, highlighting the importance of solubilized, precipitation-resistant formulations for the successful evaluation of poorly soluble compounds (Burton et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-13-4-2-1-3-12(13)10-24-17-21-7-8-22(17)16(23)11-5-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYKJFZCOFGKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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